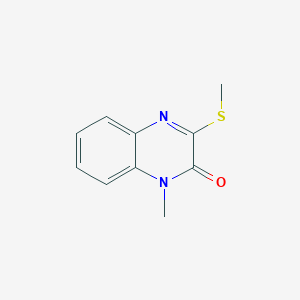![molecular formula C18H16ClNO6 B6033669 dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}terephthalate](/img/structure/B6033669.png)
dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}terephthalate is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications. This compound is also known as DCPT, and it is a terephthalate derivative that has a chlorophenoxyacetyl group attached to one of its amine groups.
作用机制
The mechanism of action of DCPT is not fully understood, but it is believed to interact with cellular membranes and proteins. It has been shown to induce apoptosis in cancer cells, possibly through its interaction with the mitochondrial membrane. DCPT has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase.
Biochemical and Physiological Effects:
DCPT has been shown to have low toxicity in vitro and in vivo, making it a promising compound for further research. It has been shown to have anti-inflammatory properties and may have potential as a treatment for neurodegenerative diseases. DCPT has also been shown to have antioxidant activity, which may be beneficial in preventing cellular damage.
实验室实验的优点和局限性
One advantage of DCPT is its ability to penetrate cell membranes, making it a useful tool for studying intracellular processes. It is also relatively easy to synthesize in the laboratory. However, DCPT is not water-soluble, which can make it difficult to use in some experiments. It also has limited stability in solution, which can make long-term storage challenging.
未来方向
There are several potential future directions for research on DCPT. One area of interest is its potential as a drug delivery system. Researchers are also exploring its use as a fluorescent probe for imaging biological systems, particularly cancer cells. Additionally, there is interest in studying its potential as a treatment for neurodegenerative diseases and as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of DCPT and its potential applications.
In conclusion, DCPT is a promising compound that has potential applications in scientific research. Its unique properties make it a useful tool for studying intracellular processes and its low toxicity makes it a promising candidate for further research. While there are limitations to its use in some experiments, there are several potential future directions for research on DCPT.
合成方法
The synthesis of DCPT involves the reaction of dimethyl terephthalate with 4-chlorophenoxyacetic acid in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ammonia to yield DCPT. This method has been optimized to produce high yields of pure DCPT.
科学研究应用
DCPT has shown potential as a fluorescent probe for imaging biological systems, particularly cancer cells. It has been used as a tool to study the intracellular trafficking of proteins and lipids. Additionally, DCPT has been studied as a potential drug delivery system due to its ability to penetrate cell membranes. It has also been used as a building block for the synthesis of other compounds with potential biological activity.
属性
IUPAC Name |
dimethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO6/c1-24-17(22)11-3-8-14(18(23)25-2)15(9-11)20-16(21)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJQSRPDQVMZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6033590.png)
![4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6033605.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6033623.png)
![2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate](/img/structure/B6033627.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6033633.png)
![N-(4-ethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033639.png)
![9-phenyl-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6033640.png)
![methyl 2-[({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6033649.png)
![1-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}-2-propanol hydrochloride](/img/structure/B6033656.png)
![5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6033677.png)
![methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6033682.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6033688.png)